
N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(3-phenylpropyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(3-phenylpropyl)oxalamide, also known as DPI-3290, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Chemical Properties
- Acid-Catalyzed Synthesis : A study by Mamedov et al. (2016) discusses a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which could be relevant for the synthesis of compounds related to N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(3-phenylpropyl)oxalamide. This methodology is high yielding and operationally simple, providing a new formula for anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Biological Activity
Antibacterial Activity : Adibpour et al. (2010) synthesized and tested the antibacterial activity of isothiazolyl oxazolidinones, indicating that such compounds could have potential as antibacterial agents. This finding might be relevant for exploring the antibacterial properties of N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(3-phenylpropyl)oxalamide (Adibpour et al., 2010).
Protein Kinase CK2 Inhibition : Chekanov et al. (2014) synthesized 2-phenylisothiazolidin-3-one-1,1-dioxide derivatives, showing potential as inhibitors of human protein kinase CK2. Such inhibitors can have significant therapeutic applications, suggesting a potential research avenue for N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(3-phenylpropyl)oxalamide in similar contexts (Chekanov et al., 2014).
Medicinal Chemistry and Drug Design
Potential as SARS-CoV-2 Inhibitors : Al-Janabi et al. (2020) conducted a study on Schiff bases involving isothiazolyl compounds, which demonstrated good antibacterial activity and potential as inhibitors of SARS-CoV-2's 3-chymotrypsin-like protease. This suggests that similar compounds, like N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(3-phenylpropyl)oxalamide, could be explored for their antiviral properties (Al-Janabi et al., 2020).
Novel Pharmacophores for Anticancer Agents : Kumar et al. (2009) synthesized functionalized amino acid derivatives, which showed in vitro cytotoxicity against human cancer cell lines. This indicates the potential of N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(3-phenylpropyl)oxalamide derivatives in designing new anticancer agents (Kumar et al., 2009).
Material Science Applications
- Catalysis in Organic Reactions : De et al. (2017) utilized Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide as an effective catalyst system for Goldberg amidation. This highlights the role of oxalamides in catalyzing organic reactions, which might be an area of application for N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(3-phenylpropyl)oxalamide (De et al., 2017).
properties
IUPAC Name |
N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(3-phenylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c24-19(21-12-5-9-16-7-2-1-3-8-16)20(25)22-17-10-4-11-18(15-17)23-13-6-14-28(23,26)27/h1-4,7-8,10-11,15H,5-6,9,12-14H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXGREIEXQPTBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3,5-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2806066.png)
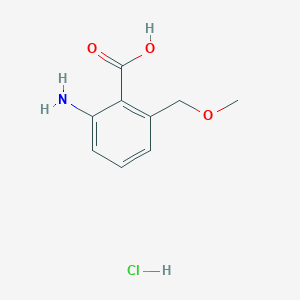
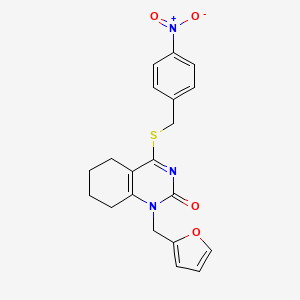
![2-(4-(methylsulfonyl)phenyl)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide](/img/structure/B2806072.png)
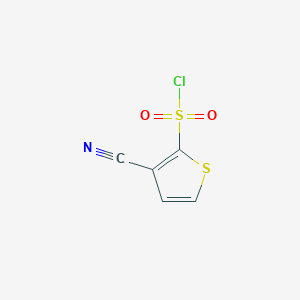
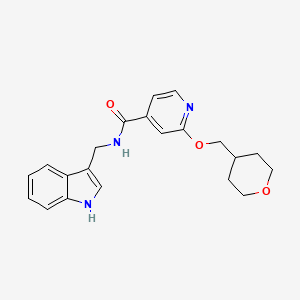
![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-(2-methylphenoxy)ethanone](/img/structure/B2806076.png)

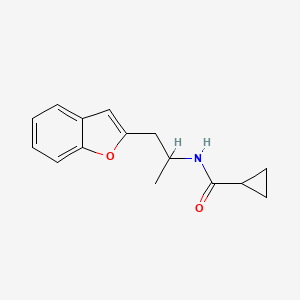
![2-Chloro-N-[(2-prop-1-en-2-yloxolan-3-yl)methyl]acetamide](/img/structure/B2806080.png)
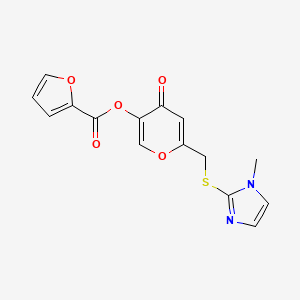
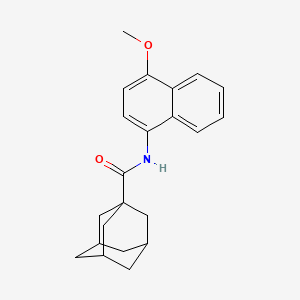
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(furan-2-yl)methanone](/img/structure/B2806088.png)
